5-氟-3-异丙基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

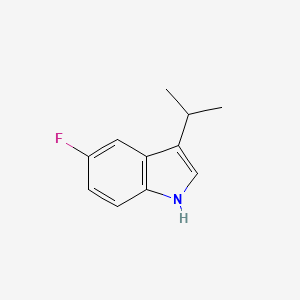

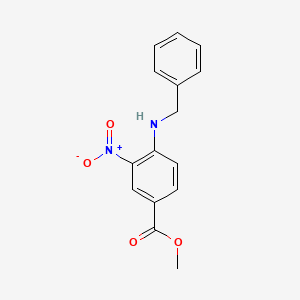

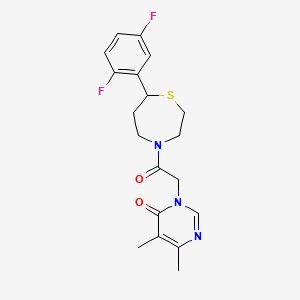

5-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-isopropyl-1H-indole consists of an indole ring with a fluorine atom at the 5th position and an isopropyl group at the 3rd position . The molecular weight of this compound is 177.218 Da .Physical And Chemical Properties Analysis

5-Fluoro-3-isopropyl-1H-indole has a molecular weight of 177.218 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.作用机制

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-Fluoro-3-isopropyl-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Fluoro-3-isopropyl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a broad range of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound may exert diverse molecular and cellular effects.

实验室实验的优点和局限性

One of the main advantages of using 5-Fluoro-3-isopropyl-1H-indole in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise targeting of these receptors and the study of their specific effects. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.

未来方向

There are several future directions for the study of 5-Fluoro-3-isopropyl-1H-indole. One area of research is the development of more potent and selective compounds that target the cannabinoid receptors. Additionally, more studies are needed to fully understand the mechanism of action of 5-Fluoro-3-isopropyl-1H-indole and its potential therapeutic applications. Finally, there is a need for further research on the potential toxic effects of this compound and how to mitigate them in clinical settings.

Conclusion:

In conclusion, 5-Fluoro-3-isopropyl-1H-indole is a synthetic compound with significant potential for therapeutic applications. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying these receptors and their effects. However, more research is needed to fully understand its mechanism of action and potential toxic effects.

合成方法

The synthesis of 5-Fluoro-3-isopropyl-1H-indole involves several steps, including the reaction of isatin with isopropylamine to form an intermediate product. This intermediate is then reacted with 5-fluoropentanoic acid to yield the final product, 5-Fluoro-3-isopropyl-1H-indole. This synthesis method has been optimized to yield a high purity product with good yields.

科学研究应用

抗病毒活性

吲哚衍生物已显示出有希望的抗病毒特性。例如:

- 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物 显示出对流感 A 病毒的抑制活性,其中化合物6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯的 IC50 为 7.53 μmol/L .

- 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物 对柯萨奇 B4 病毒表现出强大的抗病毒作用,IC50 值范围为 0.4 至 2.1 μg/mL .

抗炎和镇痛活性

某些吲哚化合物表现出抗炎和镇痛特性:

- (S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺 和 (S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺 表现出这些活性,与吲哚美辛和塞来昔布相比,其溃疡发生指数较低 .

抗结核活性

吲哚衍生物也已被探索用于其针对结核病的潜力:

- (E)-1-(2-(1H-吲哚-3-基)-5-(吡啶-4-基)-1,3,4-恶二唑-3(2H)-基)-3-(取代苯基)丙-2-烯-1-酮衍生物 已针对 H37Ra MTB(结核分枝杆菌)和 BCG(牛分枝杆菌)进行体外抗结核活性研究 .

其他应用

安全和危害

The safety data sheet for 5-Fluoroindole, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

属性

IUPAC Name |

5-fluoro-3-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLDZVRZCCLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2467554.png)

![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)

![1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine](/img/structure/B2467557.png)

![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2467563.png)

![5-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2467570.png)

![N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467574.png)